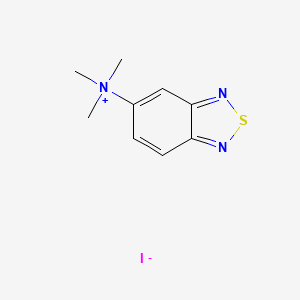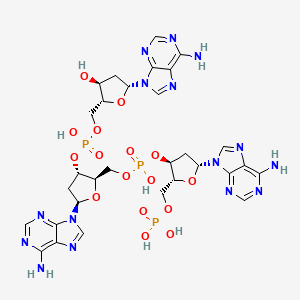
1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole group and a chlorophenylbenzylamino group. Compounds of this nature are often studied for their potential pharmacological properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine typically involves multi-step organic reactions. One possible route could include:
Formation of the piperazine ring: Starting from ethylenediamine and a suitable dihalide.
Introduction of the thiazole group: Using a thiazole derivative in a nucleophilic substitution reaction.
Attachment of the chlorophenylbenzylamino group: Through a reductive amination process involving p-chlorobenzaldehyde and a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-pyridyl)piperazine
- 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-imidazolyl)piperazine
Uniqueness
1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine may exhibit unique properties due to the presence of the thiazole group, which can influence its chemical reactivity and biological activity compared to similar compounds with different heterocyclic groups.
Propiedades
Número CAS |
23892-32-2 |
|---|---|
Fórmula molecular |
C22H25ClN4S |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)-phenylmethyl]-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C22H25ClN4S/c23-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-10-12-26-13-15-27(16-14-26)22-25-11-17-28-22/h1-9,11,17,21,24H,10,12-16H2 |
Clave InChI |
DIJJVQWKIPOUHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


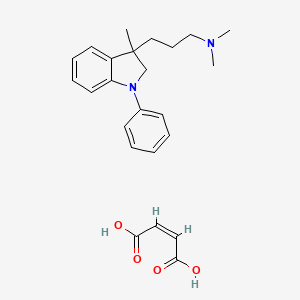


![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

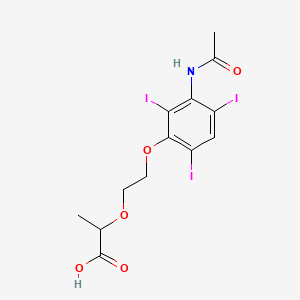
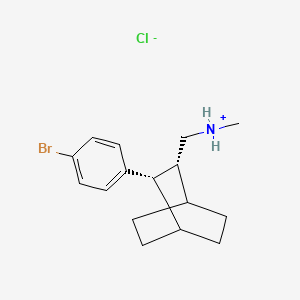
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
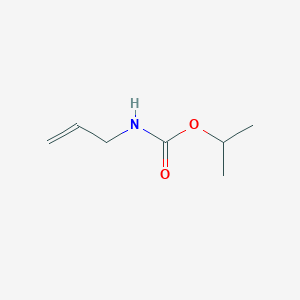
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
